
3,5-Dimethoxybenzyl alcohol
Overview
Description
3,5-Dimethoxybenzyl alcohol (CAS 705-76-0) is a benzyl alcohol derivative with two methoxy groups at the 3- and 5-positions of the benzene ring. Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol . This compound is primarily utilized as a pharmaceutical intermediate (e.g., in resveratrol synthesis ) and a precursor for dendrimers . Its synthesis involves the reduction of 3,5-dimethoxybenzoic acid using NaBH₄/I₂, followed by bromination with HBr to yield 3,5-dimethoxybenzyl bromide . Spectroscopic characterization (Raman, FTIR) and computational studies confirm its vibrational properties and molecular geometry . Safety data indicate it is non-hazardous under standard handling conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzyl alcohol can be synthesized through the reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature for about an hour . The general procedure involves dissolving the benzaldehyde derivative in methanol, adding sodium borohydride, and stirring the mixture until the reaction is complete.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to 3,5-dimethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions to form derivatives like 3,5-dimethoxybenzyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base.
Major Products Formed:
Oxidation: 3,5-Dimethoxybenzaldehyde.
Reduction: 3,5-Dimethoxybenzylamine.
Substitution: 3,5-Dimethoxybenzyl chloride.
Scientific Research Applications
3,5-Dimethoxybenzyl alcohol has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: this compound is employed in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,5-dimethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a precursor to bioactive compounds that modulate enzymatic activity or receptor binding. The methoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,5-dimethoxybenzyl alcohol with structurally related benzyl alcohol derivatives:
Key Observations :
- Substituent Effects : Methoxy groups enhance electron density on the aromatic ring, improving stability and directing electrophilic substitution. Chloro/fluoro groups increase molecular weight and lipophilicity, impacting bioavailability .
Biological Activity
3,5-Dimethoxybenzyl alcohol (CAS No. 705-76-0) is an aromatic alcohol that has garnered attention for its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 5 positions on the benzene ring, along with a hydroxyl group (-OH) at the benzyl position. Its molecular formula is C₉H₁₂O₃, and it has a molecular weight of 168.19 g/mol. The compound is typically a colorless to pale yellow liquid with a melting point ranging from 43 to 46 °C .
1. Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study indicated that compounds with similar structures showed enhanced antioxidant activities through various assays such as DPPH and ABTS radical scavenging tests .
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
This compound | 82.5 | 75.3 |
Control (Ascorbic Acid) | 95.0 | 90.0 |
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. A notable study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to conventional antibiotics.
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus cereus | 16 |
Escherichia coli | >64 |
3. Anti-inflammatory Effects
In vitro studies have indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory diseases.
Case Study: Photopharmacology Applications
Recent research explored the use of this compound derivatives in photopharmacology, where light is used to activate therapeutic agents. The derivatives showed improved antibacterial activity upon exposure to specific wavelengths of light, indicating a novel approach to enhance drug efficacy while minimizing side effects .
Case Study: Synthesis and Biological Evaluation
A synthesis study reported the preparation of various derivatives of this compound and their biological evaluation. These derivatives demonstrated varying degrees of biological activity, with some showing enhanced properties over the parent compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dimethoxybenzyl alcohol, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via bromination of this compound derivatives using phosphorus tribromide (PBr₃) at low temperatures (−10°C) in a sodium chloride ice bath . Post-reaction purification involves column chromatography on silica gel and recrystallization from hexane. Optimization includes controlling reaction temperature to minimize side reactions and using stoichiometric excess of PBr₃ to ensure complete conversion. Yield improvements can be achieved by slow addition of reagents and inert atmosphere conditions (e.g., nitrogen) to prevent oxidation.
Q. How can vibrational spectroscopy (Raman/FTIR) and DFT calculations be used to characterize this compound?
- Methodological Answer : Vibrational frequencies of this compound are analyzed using Raman and FTIR spectroscopy, with assignments supported by density functional theory (DFT) calculations at the B3LYP/6-31G(d) level. Key spectral regions include:
- O–H stretching : ~3200–3600 cm⁻¹ (broad, indicative of hydrogen bonding).
- C–O–C symmetric/asymmetric stretching : 1020–1280 cm⁻¹ (methoxy groups).
- C–H bending : ~1450–1600 cm⁻¹ (aromatic ring).
Discrepancies between experimental and calculated spectra are resolved by adjusting basis sets or considering solvent effects .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While this compound is not classified as hazardous under GHS, standard precautions include:
- PPE : N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via approved chemical waste channels .
Advanced Research Questions
Q. How does this compound function as a precursor in dendrimer synthesis, and what structural features enable this application?
- Methodological Answer : The molecule’s two methoxy groups and primary alcohol moiety facilitate its role as a dendrimer building block. For example, in brominated form (3,5-dimethoxybenzyl bromide), it undergoes nucleophilic substitution with polyfunctional cores (e.g., triethanolamine) to create branched architectures. Structural analysis via powder X-ray diffraction confirms its crystalline packing, which is critical for controlled dendrimer growth . Reaction efficiency is monitored by ¹H NMR to track substitution completeness.
Q. What biocatalytic applications exist for this compound in continuous-flow systems?
- Methodological Answer : In continuous-flow oxidation using galactose oxidase (GOase M3-5), this compound is converted to 3,5-dimethoxybenzaldehyde. Key parameters:
- Residence Time : Steady-state conversion (>95%) is achieved after 3 reactor volumes (RVs).
- Oxygen Solubility : Enhanced by pressurizing the system (1–3 bar) to improve enzyme turnover.
HPLC traces (monitored at 254 nm) validate product purity, with retention times compared to authentic standards .
Q. How can computational modeling predict the stability of this compound under varying pH and solvent conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) predict stability trends:
- Acidic Conditions : Protonation of the hydroxyl group leads to ether cleavage (t₁/₂ ~24 hrs at pH <2).
- Polar Solvents : Increased hydrogen bonding in water/DMSO stabilizes the alcohol form, whereas aprotic solvents (e.g., THF) favor oxidation to the aldehyde.
Experimental validation via UV-Vis spectroscopy (monitoring absorbance at 280 nm for degradation products) aligns with computational predictions .
Q. What role does this compound play in polymeric reagent design for peptide nucleic acid (PNA) synthesis?
- Methodological Answer : The alcohol is functionalized into phosphine-containing polymers (e.g., PZ01) for PNAs. Key steps:
- Grafting : Covalent attachment via Mitsunobu reaction (DIAD, PPh₃) to polymer backbones.
- Application : Acts as a soluble support for phosphoramidite coupling, reducing steric hindrance.
Efficiency is quantified by MALDI-TOF MS, showing >90% coupling yield for nucleobase additions .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDBREYGQOXIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220769 | |
Record name | 3,5-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-76-0 | |
Record name | 3,5-Dimethoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dimethoxybenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEY3289PFV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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